Trans-2-(boc-amino)-cyclohexanenitrile
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Overview
Description
Trans-2-(boc-amino)-cyclohexanenitrile is a compound that features a cyclohexane ring with a nitrile group and a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trans-2-(boc-amino)-cyclohexanenitrile typically involves the protection of the amino group with a Boc group followed by the introduction of the nitrile group. One common method involves the reaction of cyclohexanone with tert-butyl carbamate in the presence of a base to form the Boc-protected amine. This intermediate is then subjected to cyanation to introduce the nitrile group.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Trans-2-(boc-amino)-cyclohexanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The Boc-protected amino group can participate in substitution reactions, especially after deprotection.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Deprotection of the Boc group is typically achieved using acidic conditions, such as trifluoroacetic acid.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the reactants used.
Scientific Research Applications
Trans-2-(boc-amino)-cyclohexanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Trans-2-(boc-amino)-cyclohexanenitrile largely depends on its role in specific reactions. The Boc group serves as a protective group, preventing the amino group from participating in unwanted side reactions. The nitrile group can act as an electrophile in various reactions, facilitating the formation of new bonds.
Comparison with Similar Compounds
Similar Compounds
Trans-2-amino-cyclohexanenitrile: Lacks the Boc protective group, making it more reactive.
Trans-2-(cbz-amino)-cyclohexanenitrile: Features a different protective group (carbobenzyloxy) which has different deprotection conditions.
Trans-2-(fmoc-amino)-cyclohexanenitrile: Uses the fluorenylmethyloxycarbonyl (Fmoc) group for protection, which is removed under basic conditions.
Uniqueness
Trans-2-(boc-amino)-cyclohexanenitrile is unique due to the presence of the Boc protective group, which provides stability under acidic conditions and can be easily removed when necessary. This makes it particularly useful in multi-step synthesis processes where selective protection and deprotection of functional groups are required.
Properties
IUPAC Name |
tert-butyl N-[(1R,2R)-2-cyanocyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-12(2,3)16-11(15)14-10-7-5-4-6-9(10)8-13/h9-10H,4-7H2,1-3H3,(H,14,15)/t9-,10+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMSADVUENDKHR-VHSXEESVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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